N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-14-11-15(2)20-18(12-14)23-22(28-20)24(13-16-7-6-10-26-16)21(25)17-8-4-5-9-19(17)27-3/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBCSUBBOFCCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CC=C4SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions, where a tetrahydrofuran derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzamide moiety to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Research indicates that N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown effectiveness against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : It has demonstrated activity against several microbial strains, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | Structure | Anticancer activity against various cell lines |
| N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | Structure | Exhibits antimicrobial properties |
| 2,5-dimethyl-N-(5-nitrothiazol-2-yl)benzamide | Structure | Known for its antibacterial effects |
Case Studies
- Anticancer Research : A study demonstrated that this compound effectively induced apoptosis in melanoma cells through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.
- Enzyme Targeting : Research indicated that the compound selectively inhibited certain kinases involved in cancer progression, highlighting its potential for targeted therapy.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring and benzamide moiety can facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Research Findings and Implications
- Spectral Confirmation : The absence of C=O in triazole derivatives () contrasts with the retained C=O in the target compound’s benzamide core, suggesting divergent reactivity in tautomerism or alkylation pathways .
- Bioactivity Trends : Electron-withdrawing groups (e.g., nitro, halogens) enhance target affinity but may reduce solubility. The target compound’s methyl and tetrahydrofuran groups balance hydrophobicity and bioavailability .
- Synthetic Challenges : S-alkylation () and dehydrosulfurization () require precise conditions to avoid byproducts, highlighting the need for controlled synthesis of the target compound’s methylthio group .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound within the benzothiazole derivative class, recognized for its diverse biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex arrangement characterized by:
- Benzothiazole Moiety : The presence of the benzothiazole ring enhances its interaction with biological targets.
- Methyl Substituents : Methyl groups at positions 5 and 7 significantly influence its biological activity.
- Methylthio Group : This group contributes to the compound's unique reactivity and potential therapeutic properties.
- Tetrahydrofuran Substitution : The inclusion of a tetrahydrofuran moiety may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1286726-74-6 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between 5,7-dimethyl-2-aminobenzothiazole and 2-(methylthio)benzoyl chloride is conducted in the presence of a base (e.g., triethylamine).
- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures until completion.
- Purification : The final product is purified through recrystallization or chromatographic techniques.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in tumor growth.
- Disruption of Cellular Processes : It can interfere with signaling pathways critical for cancer cell survival.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to:
- Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : It can prevent the formation of biofilms by pathogenic microorganisms.
Other Biological Activities
The compound has also been investigated for other biological activities, including:
- Anti-inflammatory Effects : It shows potential in reducing inflammation markers in vitro.
- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), providing protective effects against oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antimicrobial | Activity against bacteria and fungi |
| Anti-inflammatory | Reduction of inflammation markers |
| Antioxidant | Scavenging of reactive oxygen species |
Case Studies
- Anticancer Study : A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer properties .
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial activity .
- Anti-inflammatory Research : In a model of acute inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines by up to 60%, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
